

## Standard Operating Procedure for the Mantoux Tuberculin Skin Test

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Tuberculatin |           |
| Cat. No.:            | B1248229     | Get Quote |

# Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### 1.0 Introduction

The Mantoux tuberculin skin test (TST) is a crucial immunological assay used for the diagnosis of latent tuberculosis infection (LTBI). It assesses the delayed-type hypersensitivity immune response to a purified protein derivative (PPD) of Mycobacterium tuberculosis.[1] This document provides a detailed standard operating procedure for the administration, reading, and interpretation of the Mantoux test, intended for use in research, clinical, and drug development settings.

## 2.0 Principle

The Mantoux test involves the intradermal injection of a standardized amount of tuberculin PPD.[2] In individuals previously infected with M. tuberculosis, a delayed-type hypersensitivity reaction occurs, mediated by T-lymphocytes. This reaction manifests as a localized induration (a hard, raised area) at the injection site, which typically peaks between 48 and 72 hours.[3] The size of the induration is measured to determine the test result.

### 3.0 Materials and Equipment

Tuberculin PPD Solution: Standardized solution containing 5 Tuberculin Units (TU) per 0.1 mL (e.g., Tubersol®).[4] An alternative is 2 TU of PPD RT 23.[1]

## Methodological & Application



- Syringes: Sterile, single-use 1 mL tuberculin syringes with a 26 or 27-gauge, ¼ to ½ inch needle with a short bevel.[4][5]
- · Alcohol Swabs: For skin disinfection.
- Ruler: A flexible, plastic ruler marked in millimeters.[6]
- Ballpoint Pen: For marking the borders of the induration.
- Sharps Container: For safe disposal of needles and syringes.
- Personal Protective Equipment (PPE): Gloves.
- 4.0 Experimental Protocols
- 4.1 Tuberculin PPD Solution Handling and Storage
- Store tuberculin PPD solution between 2°C and 8°C.[4] Do not freeze.
- Protect the solution from light.[5]
- Once opened, the vial should be discarded after 30 days.[1]
- Draw up the solution just before administration; do not pre-load syringes for later use.[5]
- 4.2 Test Administration
- Patient Preparation: Seat the patient comfortably with their forearm resting on a firm, well-lit surface, palm facing up.[4] Explain the procedure to the patient.
- Site Selection: Select a site on the inner surface of the forearm, approximately 10 cm (4 inches) below the elbow.[4][5] The area should be free of scars, rashes, veins, or other abnormalities.[7]
- Skin Disinfection: Clean the selected site with an alcohol swab and allow it to air dry completely.[4]

## Methodological & Application





- Syringe Preparation: Aseptically draw up slightly more than 0.1 mL of the PPD solution. Hold the syringe upright, tap it to bring air bubbles to the top, and expel one drop to ensure a final volume of exactly 0.1 mL.[4][5]
- · Intradermal Injection:
  - Stretch the skin taut.[4]
  - With the needle bevel facing upwards, insert the needle slowly at a 5-15° angle to the skin.
     The tip of the needle should be visible just beneath the surface of the skin.[4][5]
  - Slowly inject the 0.1 mL of tuberculin. A firm, pale wheal 6-10 mm in diameter should appear immediately.[4][8]
  - If a proper wheal does not form or if the tuberculin leaks, the test should be repeated immediately on the other arm or at least 5-10 cm from the initial site.[4]
- Post-Injection Instructions: Instruct the patient not to scratch or rub the area and to keep it clean and uncovered.[9] The patient must return for the test reading in 48 to 72 hours.[9]
- 4.3 Test Reading and Interpretation
- Timing: The test must be read by a trained healthcare professional between 48 and 72 hours after administration.[6][8] Readings performed outside this window may be inaccurate.[3]
- Inspection and Palpation:
  - In a well-lit area, visually inspect the injection site for induration.
  - The basis of the reading is the presence and size of the induration, not erythema (redness).
  - Lightly palpate the area with the fingertips to determine the presence and extent of the induration.
- Measurement of Induration:







- Use a ballpoint pen held at a 45° angle to the skin to gently approach the induration from all sides. The pen tip will stop at the edge of the indurated area. Mark the widest transverse diameter of the induration.[4]
- Measure the diameter of the induration in millimeters (mm) across the forearm using a flexible ruler.[2][9]
- Record the exact measurement in millimeters. If there is no induration, record it as 0 mm.
   [2] Do not simply record the result as "positive" or "negative".

5.0 Data Presentation: Interpretation of Mantoux Test Results

The interpretation of the Mantoux test result depends on the size of the induration and the individual's risk factors for tuberculosis.



| Induration Size                                                                                                                                                                                                                                                                                                                                                                                                                                                                      | Interpretation: Positive for the Following Groups                                                                                                                                                                                                                                                                                                              |  |
|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| ≥ 5 mm                                                                                                                                                                                                                                                                                                                                                                                                                                                                               | - HIV-positive individuals Recent contacts of a person with infectious TB disease Individuals with fibrotic changes on a chest radiograph consistent with prior TB Patients with organ transplants and other immunosuppressed patients (e.g., receiving the equivalent of >15 mg/day of prednisone for 1 month or more, or those taking TNF-α antagonists).[8] |  |
| - Recent immigrants (< 5 years) from high prevalence countries Injection drug us Residents and employees of high-risk congregate settings (e.g., prisons, nursing homes, hospitals, homeless shelters).[1]  Mycobacteriology laboratory personnel.  Persons with clinical conditions that place at high risk (e.g., diabetes, silicosis, end renal disease, certain cancers).[8][10] - under 4 years of age, or children and adolescents exposed to adults in high-riccategories.[8] |                                                                                                                                                                                                                                                                                                                                                                |  |
| ≥ 15 mm                                                                                                                                                                                                                                                                                                                                                                                                                                                                              | - Persons with no known risk factors for TB.[8]                                                                                                                                                                                                                                                                                                                |  |

## 6.0 Quality Control

- Training and Standardization: Reliable reading of the Mantoux test requires standardized procedures, training, supervision, and practice.[9]
- Two-Step Testing: For baseline testing of individuals who will be retested periodically (e.g., healthcare workers), a two-step procedure may be necessary to avoid misinterpreting a boosted reaction as a new infection.[6]
- False-Positive Reactions: Can be caused by infection with non-tuberculous mycobacteria or previous BCG vaccination.[10]



- False-Negative Reactions: May occur in individuals with recent TB infection (within 8-10 weeks), the very young, or those who are immunocompromised (e.g., HIV with low CD4 counts, malnutrition, corticosteroid therapy).[9][10] Live virus vaccination within the past 3 weeks can also cause a false-negative result.[10]
- 7.0 Visualization of Experimental Workflow



Click to download full resolution via product page

Caption: Workflow diagram illustrating the key steps of the Mantoux test procedure.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Annex 2. Tuberculin skin testing: administration, reading and interpretation | TB Knowledge Sharing [tbksp.who.int]
- 2. chfs.ky.gov [chfs.ky.gov]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. Step-by-step Guide to Mantoux Testing | The Windsor-Essex County Health Unit [wechu.org]



- 5. manuals.cts-sct.ca [manuals.cts-sct.ca]
- 6. globaltb.njms.rutgers.edu [globaltb.njms.rutgers.edu]
- 7. Administering, reading and interpreting a tuberculin skin test Guidance for National Tuberculosis Programmes on the Management of Tuberculosis in Children - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cdc.gov [cdc.gov]
- 9. Mantoux test and its interpretation PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mantoux test Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Standard Operating Procedure for the Mantoux Tuberculin Skin Test]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248229#standard-operating-procedure-for-mantoux-test]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com